Head-to-Head Comparison of Inhibitory Potency Against Recombinant Human CSE
In a direct, quantitative comparison under identical assay conditions, β-cyano-L-alanine (BCA) demonstrated 2.9-fold higher inhibitory potency against purified recombinant human cystathionine γ-lyase (CSE) compared to the commonly used CSE inhibitor DL-propargylglycine (PAG) [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human CSE enzyme |
|---|---|
| Target Compound Data | 14 ± 0.2 μM |
| Comparator Or Baseline | DL-propargylglycine (PAG): 40 ± 8 μM |
| Quantified Difference | 2.9-fold lower IC50 for BCA |
| Conditions | Purified recombinant human CSE fusion protein; activity measured via methylene blue method; pH 8.2, 37°C. |
Why This Matters
Higher potency allows researchers to use a lower concentration of inhibitor to achieve the same degree of CSE blockade, potentially reducing off-target liabilities and experimental cost.
- [1] Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922–932. View Source
